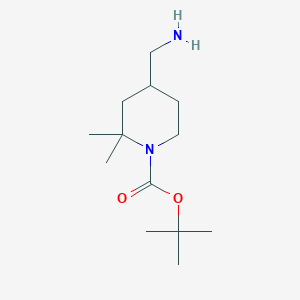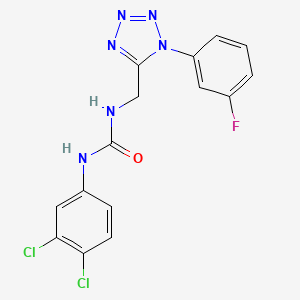
1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a plant growth regulator. This type of compound is part of a broader class of chemicals known as ureas, which have diverse applications in agriculture and medicine. The specific substitution pattern on the phenyl rings suggests that the compound may have been tailored for a particular biological target or set of properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the case of the compound , the synthesis would likely involve a substituted isocyanate and a corresponding amine with a tetrazolylmethyl group. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insight into similar processes. For instance, Paper discusses the synthesis of N-substituted phenyl ureas by reacting acylazides with amines, which could be a similar approach used
科学的研究の応用
Synthesis and Structural Characterization
- Urea derivatives have been synthesized and characterized, demonstrating promising antitumor activities. These compounds, including similar structural motifs, offer insights into the design of potential therapeutic agents (Ling et al., 2008).
- The crystal structure analysis of a benzoylurea pesticide reveals the intricate molecular geometries that could inform the design of compounds with improved efficacy and specificity for their targets (Jeon et al., 2014).
Biological Activities and Applications
- Various urea derivatives exhibit specific biological activities, such as inhibiting chitin synthesis in insect pests, demonstrating the potential for developing new insecticides (Mulder & Gijswijt, 1973).
- The synthesis of isostructural thiazoles highlights the potential for creating compounds with specific biological or physical properties. These investigations can inform the development of drugs or materials with tailored characteristics (Kariuki et al., 2021).
Mechanistic Insights and Mode of Action
- Research on urea derivatives elucidating their mechanisms of action, such as the inhibition of chitin synthesis in insects, offers valuable insights into developing targeted therapies or pesticides (Deul et al., 1978).
- Studies on the antifungal activity of novel urea compounds provide a basis for the development of new antifungal agents, expanding the arsenal against fungal pathogens (Mishra et al., 2000).
Material Science and Chemistry
- Investigations into the nonlinear optical properties of bis-chalcone derivatives doped in polymers reveal the potential of urea derivatives in the development of materials for optical applications (Shettigar et al., 2006).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN6O/c16-12-5-4-10(7-13(12)17)20-15(25)19-8-14-21-22-23-24(14)11-3-1-2-9(18)6-11/h1-7H,8H2,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCSFZHDZTQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

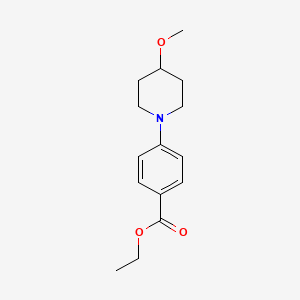
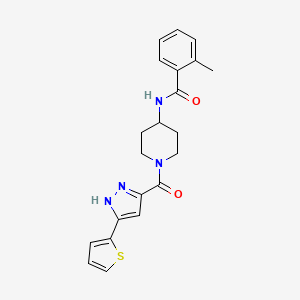
![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)
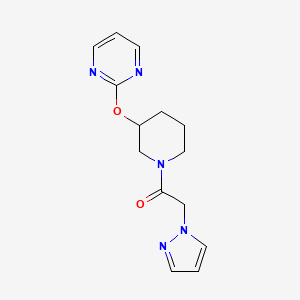
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)
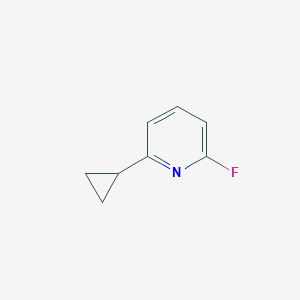

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)
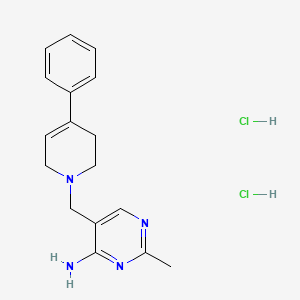
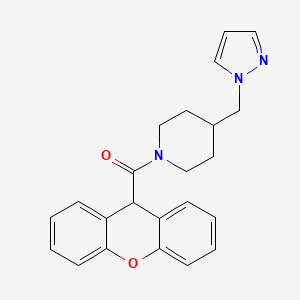
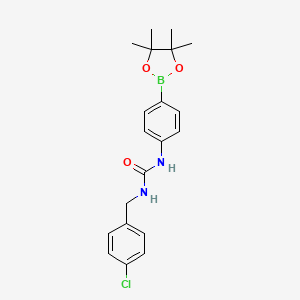
![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

